molecular formula C18H18ClFN2O3S B2897085 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034301-73-8

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2897085
CAS RN: 2034301-73-8
M. Wt: 396.86
InChI Key: WPEHAOKDQMTNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN2O3S and its molecular weight is 396.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and DNA Interaction

Sulfonamide derivatives, including those structurally related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide, have been investigated for their potential anticancer activities. These compounds exhibit their effects through interaction with DNA, leading to DNA cleavage and inducing cell death primarily by apoptosis. Studies have shown that the sulfonamide derivative's ability to bind to and cleave DNA plays a crucial role in its anticancer efficacy, with certain complexes demonstrating significant antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cells (González-Álvarez et al., 2013).

Antiviral and Antifungal Properties

Another area of interest is the synthesis of sulfonamide derivatives bearing the 1,3,4-oxadiazole moiety for their potential antiviral and antifungal properties. The introduction of this moiety into the sulfonamide structure has led to compounds with promising in vitro activities against HIV and various fungal pathogens. This highlights the versatility of sulfonamide derivatives in being modified to target different types of infections, contributing to the development of new therapeutic agents (Zareef et al., 2007).

Insecticidal Activity

The novel chemical structure of sulfonamide derivatives, including those with unique substituents such as the heptafluoroisopropyl group, has been explored for insecticidal activity. Compounds like flubendiamide show exceptional insecticidal activity against lepidopterous pests, including strains resistant to existing insecticides. This research opens up new avenues for the development of insecticides with novel modes of action, contributing to integrated pest management programs and resistance management (Tohnishi et al., 2005).

Environmental and Biological Sensing

The design of reaction-based fluorescent probes utilizing sulfonamide structures for selective discrimination of toxic benzenethiols over aliphatic thiols is a significant advancement in chemical sensing. These probes, through their unique intramolecular charge transfer pathways, offer high sensitivity and selectivity, making them valuable tools for monitoring toxic compounds in environmental and biological samples. The development of these probes demonstrates the application of sulfonamide derivatives in the creation of sophisticated detection systems (Wang et al., 2012).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-22(2)16(18-9-12-5-3-4-6-17(12)25-18)11-21-26(23,24)13-7-8-15(20)14(19)10-13/h3-10,16,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEHAOKDQMTNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide

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